molecular formula C20H14 B1594335 1,2'-Binaphthalene CAS No. 4325-74-0

1,2'-Binaphthalene

Cat. No.: B1594335
CAS No.: 4325-74-0
M. Wt: 254.3 g/mol
InChI Key: CFPMTYLOUSWLLM-UHFFFAOYSA-N
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Description

1,2’-Binaphthalene, also known as 1,2’-Binaphthyl or α,β-Binaphthyl, is an organic compound with the molecular formula C20H14. It consists of two naphthalene units connected at the 1 and 2 positions. This compound is known for its unique structural properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

1,2’-Binaphthalene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2’-Binaphthalene involves complexation of iron (III) into the hydroxyl, followed by a radical coupling reaction of the naphthol rings initiated by iron (III) reducing into iron (II) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2’-Binaphthalene can be synthesized through several methods. One common approach involves the oxidative coupling of 2-naphthols using reagents such as ferric chloride (FeCl3), potassium ferricyanide (K3Fe(CN)6), or manganese(III) acetylacetonate (Mn(AcAc)3) . The reaction typically requires an inert atmosphere and elevated temperatures to facilitate the coupling process.

Industrial Production Methods: In industrial settings, the production of 1,2’-Binaphthalene often involves large-scale oxidative coupling reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality 1,2’-Binaphthalene .

Chemical Reactions Analysis

Types of Reactions: 1,2’-Binaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form binaphthyl quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert 1,2’-Binaphthalene to its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can introduce functional groups onto the naphthalene rings using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride (CCl4) or nitric acid in sulfuric acid (H2SO4).

Major Products:

Comparison with Similar Compounds

1,2’-Binaphthalene can be compared with other similar compounds, such as:

    1,1’-Binaphthalene: Differing in the position of the naphthalene linkage, leading to different stereochemical properties.

    BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl): A widely used chiral ligand in asymmetric synthesis.

    BINOL (1,1’-bi-2-naphthol): Another important chiral ligand used in various catalytic reactions.

Uniqueness: 1,2’-Binaphthalene’s unique structural properties, such as its axial chirality and restricted rotation, make it a valuable compound in the synthesis of chiral ligands and advanced materials. Its ability to undergo various chemical reactions and form stable derivatives further enhances its versatility in scientific research and industrial applications .

Properties

IUPAC Name

1-naphthalen-2-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-2-8-17-14-18(13-12-15(17)6-1)20-11-5-9-16-7-3-4-10-19(16)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPMTYLOUSWLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195805
Record name 1,2'-Binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4325-74-0
Record name 1,2'-Binaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2'-Binaphthalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2'-Binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2'-BINAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39E6Z9V67C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Quantity
0.3 mmol
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SIMes
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0.03 mmol
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Synthesis routes and methods II

Procedure details

Quantity
0.5 mmol
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PCy3
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0.2 mmol
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0 mmol
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Synthesis routes and methods III

Procedure details

Quantity
0.133 mmol
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reactant
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0 mmol
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[Compound]
Name
dcypf
Quantity
0.003325 mmol
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Synthesis routes and methods IV

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
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[Compound]
Name
PCy3
Quantity
0.04 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.03 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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